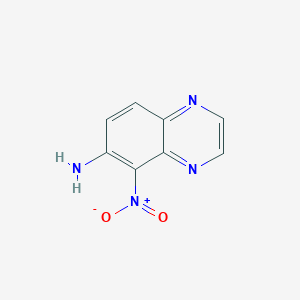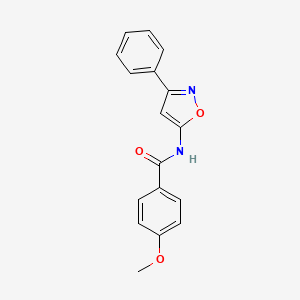
MEK Inhibitor II
Descripción general
Descripción
Su estructura química consiste en un anillo de pirrolidina-2,5-diona fusionado a un núcleo de naftaleno con un sustituyente cloro . Como inhibidor, juega un papel crucial en la modulación de las vías de señalización celular.
Mecanismo De Acción
NSC-686549 se dirige principalmente a MEK (quinasa MAPK/ERK), una proteína quinasa de doble especificidad. Tras la unión del ligando (por ejemplo, factores de crecimiento), la activación de RAS inicia la vía de la quinasa MAP. NSC-686549 inhibe MEK, interrumpiendo la señalización descendente y afectando el comportamiento celular .
Análisis Bioquímico
Biochemical Properties
MEK Inhibitor II targets the Ras/Raf/MEK/ERK signaling pathway, inhibiting cell proliferation and inducing apoptosis . It interacts with enzymes such as Raf1 and ERK1, but only at much higher concentrations . The nature of these interactions is inhibitory, with this compound preventing these enzymes from performing their usual functions within the cell .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the growth of many tumor cells bearing a BRAF mutation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on the Ras/Raf/MEK/ERK signaling pathway . It binds to MEK1 and MEK2 enzymes, inhibiting their activity and thereby preventing the downstream activation of ERK . This results in changes in gene expression and can lead to the induction of apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While ocular effects are common, generally emerging during the first days to weeks of treatment, the majority are either asymptomatic or have minimal visual impact and are benign, resolving without intervention or the need to reduce or stop this compound therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in mice, a 50% –80% reduction of MEK activity was sufficient to reduce influenza virus titer in the lungs by more than 90% . The period of reduced phosphorylated extracellular-signal regulated kinase (pERK), a measure of MEK inhibition, was maintained even after elimination of this compound from plasma, suggesting a sustained effect on MEK consistent with regulatory effects or a slow off-rate .
Metabolic Pathways
This compound is involved in the Ras/Raf/MEK/ERK signaling pathway, a critical metabolic pathway in cells . This pathway regulates a variety of cellular activities, including cell proliferation, survival, differentiation, and motility .
Subcellular Localization
Given its role in inhibiting the MEK enzymes, it is likely that it localizes to the areas of the cell where these enzymes are found, such as the cytoplasm .
Métodos De Preparación
Las rutas sintéticas para NSC-686549 implican los siguientes pasos:
Formación de Intermediario Clave: A partir de precursores disponibles comercialmente, se sintetiza un intermediario clave.
Ciclización: El intermediario clave se somete a ciclización para formar el anillo de pirrolidina-2,5-diona.
Cloración: El núcleo de naftaleno se clora para introducir el sustituyente cloro.
Ensamblaje Final: El naftaleno clorado y la pirrolidina-2,5-diona se combinan para producir NSC-686549.
Los métodos de producción industrial típicamente implican síntesis a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
NSC-686549 participa en diversas reacciones químicas:
Oxidación: Puede experimentar reacciones de oxidación, lo que puede conducir a la formación de nuevos grupos funcionales.
Reducción: Los procesos de reducción pueden modificar sus propiedades químicas.
Sustitución: Las reacciones de sustitución pueden ocurrir en la posición del cloro. Los reactivos comunes incluyen oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y nucleófilos (por ejemplo, aminas).
Los principales productos de estas reacciones incluyen derivados con grupos funcionales o estereoquímica alterados.
Aplicaciones Científicas De Investigación
NSC-686549 encuentra aplicaciones en diversas disciplinas científicas:
Química: Sirve como una herramienta valiosa para estudiar la inhibición de quinasas y las vías de transducción de señales.
Biología: Los investigadores lo utilizan para investigar el crecimiento celular, la proliferación y la apoptosis.
Medicina: Se explora su potencial como agente anticancerígeno debido a su impacto en la regulación del ciclo celular.
Industria: Las empresas farmacéuticas pueden utilizarlo en el descubrimiento y desarrollo de fármacos.
Comparación Con Compuestos Similares
Si bien NSC-686549 comparte características estructurales con otros inhibidores de MEK, su andamiaje químico único lo diferencia. Los compuestos similares incluyen trametinib, cobimetinib y binimetinib.
Propiedades
IUPAC Name |
1-(3-chloro-1,4-dioxonaphthalen-2-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4/c15-11-12(16-9(17)5-6-10(16)18)14(20)8-4-2-1-3-7(8)13(11)19/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSWJNGTWVFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327788 | |
| Record name | MEK Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623163-52-0 | |
| Record name | MEK Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















